N-(2-methyl-3-nitrophenyl)furan-2-carboxamide
Overview
Description
N-(2-methyl-3-nitrophenyl)furan-2-carboxamide: is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitrophenyl group, which is a benzene ring substituted with a nitro group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the nitrophenyl-furan intermediate with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(2-methyl-3-nitrophenyl)furan-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored the potential of this compound as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage. The furan ring can interact with hydrophobic pockets in proteins, affecting their function and leading to biological effects such as enzyme inhibition.
Comparison with Similar Compounds
N-(2-methyl-3-nitrophenyl)furan-3-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.
2-methyl-N-(2-methyl-3-nitrophenyl)furan-3-carboxamide: A methyl group is present on the furan ring, altering its chemical properties.
Uniqueness: N-(2-methyl-3-nitrophenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which affects its reactivity and biological activity. The presence of both the nitro group and the furan ring provides a combination of redox activity and hydrophobic interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-9(4-2-5-10(8)14(16)17)13-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFKKPXDJSIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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